7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system, specifically featuring a chlorine atom at the seventh position of the pyrrole ring and a carboxylic acid group at the third position of the pyrimidine ring. This compound is recognized for its potential in medicinal chemistry, particularly for its biological activity against various diseases, including cancer and microbial infections. It is classified under pyrimidinecarboxylic acids, which are important in pharmaceutical applications due to their diverse biological activities .
The synthesis of 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride typically involves several organic reactions. Common methods include:
Careful control of reaction conditions such as temperature, pH, and solvent choice is crucial to achieve high yields and purity. Techniques like chromatography are often employed for purification purposes, ensuring that the final product meets required specifications for biological testing .
The molecular formula of 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride can be represented as with a molecular weight of approximately 202.60 g/mol. The compound's structure includes:
Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the compound .
7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride can undergo various chemical reactions:
Reactions are typically carried out under controlled conditions to avoid side reactions that could lead to undesired products. Analytical techniques such as high-performance liquid chromatography (HPLC) are used to monitor reaction progress and yield .
The mechanism of action of 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride primarily involves its interaction with specific biological targets:
Studies indicate that this compound exhibits significant inhibitory effects on tumor cell proliferation, suggesting its potential as an anti-cancer agent. Further research is ongoing to elucidate its complete mechanism of action within biological systems .
7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride is typically a solid at room temperature. It is soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.
The compound's chemical properties include:
Relevant data on solubility, melting point, and other physical constants can be obtained from experimental studies or databases like PubChem .
7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride has several applications in scientific research:
This compound represents a promising area of research within medicinal chemistry due to its unique structure and associated biological activities. Further studies will likely expand its applications and clarify its therapeutic potential .
The synthesis of the pyrrolo[1,2-c]pyrimidine core relies on strategic cyclization methods. A TosMIC (toluenesulfonylmethyl isocyanide)-mediated condensation between 5-chloropyrrole-2-carbaldehyde and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in dioxane at 52°C achieves scaffold assembly in 66% yield. This method avoids transition metals and enables direct installation of the tosyl group at C-3, which serves as a precursor for carboxylation [10]. Alternative pathways involve Knorr-type condensations of aminopyrroles with β-ketoesters, though regioselectivity challenges persist with unsymmetical precursors. Solvent polarity critically influences cyclization kinetics, with aprotic solvents (e.g., DMF) accelerating ring closure by 2.3-fold compared to protic alternatives due to enhanced nucleophilicity of the enolate intermediate [3]. Catalyst screening reveals that inorganic bases like K₂CO₃ suppress N-alkylation side products by maintaining pH < 9.0, increasing isolated yields to 78% [4].
Table 1: Solvent and Catalyst Screening for TosMIC-Mediated Cyclization
Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Dioxane | DBU | 52 | 20 | 66 |
DMF | K₂CO₃ | 60 | 12 | 78 |
Ethanol | Piperidine | 78 | 24 | 45 |
THF | DBU | 65 | 18 | 58 |
Regioselective chlorination at the 7-position is achieved via electrophilic aromatic substitution (SEAr) or Pd-catalyzed C-H activation. Treatment of pyrrolopyrimidine scaffolds with POCl₃ at 110°C for 6 hours delivers 7-chloro derivatives with >95% regioselectivity, leveraging the inherent electron deficiency at C7 [4] [9]. Solventless reactions using N-chlorosuccinimide (NCS) under microwave irradiation (100 W, 150°C) reduce reaction times to 15 minutes but require stoichiometric acetic acid to suppress N-chlorination byproducts [7]. Kinetic studies confirm that electron-donating substituents at C3 decrease chlorination rates by 40%, necessitating higher temperatures (130°C) for complete conversion [3]. Halogen exchange reactions of 7-bromo analogs using CuCl₂ in DMF offer complementary regioselectivity but suffer from copper residue contamination (>500 ppm), complicating purification [6].
Table 2: Chlorination Reagent Efficiency Comparison
Reagent | Solvent | Temperature (°C) | Time (h) | Regioselectivity (%) | Purity (%) |
---|---|---|---|---|---|
POCl₃ | Toluene | 110 | 6 | >95 | 98 |
NCS/AcOH | Solvent-free | 150 (MW) | 0.25 | 87 | 95 |
Cl₂ (gas) | CH₂Cl₂ | 25 | 1 | 92 | 90 |
CuCl₂ | DMF | 150 | 12 | 99 | 85* |
*Copper residues require additional purification steps.
Carboxylic acid installation at C3 employs Pd-catalyzed carbonylation or directed ortho-metalation. Pd(OAc)₂/Xantphos-catalyzed carboxylation of 7-chloro-3-iodopyrrolo[1,2-c]pyrimidine with CO(g) in methanol (20 bar, 100°C) achieves 85% yield but suffers from competitive decarbonylation above 110°C [5]. Alternatively, n-BuLi-mediated lithiation at -78°C followed by quenching with solid CO₂ enables direct carboxylation with 90% efficiency, albeit requiring rigorous exclusion of moisture [7]. Recent advances utilize catalytic Mn(I) complexes (e.g., Mn(CO)₅Br) for C–H carboxylation in water, yielding 75% of the carboxylic acid under mild conditions (80°C, 24 h) [6]. Ester hydrolysis of 3-ethoxycarbonyl derivatives uses 2M NaOH in THF/H₂O (1:1), achieving complete deprotection in 2 hours at 60°C without scaffold degradation [5].
Table 3: Carboxylation Methods for C3 Functionalization
Method | Catalyst/Reagent | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Pd-catalyzed carbonylation | Pd(OAc)₂/Xantphos | CO (20 bar), MeOH, 100°C | 85 | High-pressure equipment |
Directed lithiation | n-BuLi, CO₂(s) | THF, -78°C | 90 | Moisture sensitivity |
Mn-catalyzed C–H activation | Mn(CO)₅Br | H₂O, 80°C | 75 | Requires 5 mol% catalyst |
Ester hydrolysis | NaOH | THF/H₂O, 60°C | 98 | None |
Hydrochloride salt formation optimizes crystallinity and stability. Anti-solvent crystallization using IPA/ethyl acetate (3:1) with gaseous HCl yields 99% pure hydrochloride salt with a residual solvent content of <200 ppm [2]. Solvent polarity directly impacts crystal morphology: EtOAc yields needle-like crystals prone to electrostatic aggregation, while tert-butyl methyl ether (MTBE) produces cubic crystals with superior flowability [6]. Counterion studies reveal that hydrochloride salts exhibit 30% higher aqueous solubility (34.2 mg/mL) versus hydrobromide analogs (26.5 mg/mL) due to reduced lattice energy [7]. Salt formation kinetics follow second-order dependence on HCl concentration, with protic solvents (e.g., ethanol) accelerating proton transfer 2.1-fold versus aprotic solvents [2]. Industrial-scale processes employ continuous flow crystallizers to achieve particle size distribution (D90 < 50 µm) without milling [6].
Table 4: Solvent Screening for Hydrochloride Salt Crystallization
Solvent System | Acid Source | Crystal Morphology | Purity (%) | Solubility in H₂O (mg/mL) |
---|---|---|---|---|
IPA/EtOAc (3:1) | HCl (g) | Needles | 99.5 | 34.2 |
MTBE | HCl (aq.) | Cubic | 99.2 | 32.8 |
Acetonitrile | HCl (iPrOH) | Plate-like | 98.7 | 29.5 |
Water/acetone | HCl (conc.) | Aggregates | 97.3 | 36.1 |
Microwave irradiation significantly enhances cyclization efficiency for pyrrolo[1,2-c]pyrimidine synthesis. Conventional thermal cyclization in refluxing toluene (110°C) requires 12 hours for 75% conversion, whereas microwave irradiation (150°C, 100 W) achieves 98% conversion in 25 minutes [3]. Energy consumption analysis confirms microwave protocols reduce input by 60% (1.2 kWh/mol vs. 3.0 kWh/mol for thermal methods) [4]. However, scale-up limitations emerge above 5 mol due to microwave penetration depth constraints, causing thermal gradients in batches >10 L [3]. Side-product profiles differ markedly: microwave reactions generate <1% of the dimeric impurity observed in thermal processes at >80°C, attributable to uniform heating suppressing localized decomposition [4]. Hybrid approaches use flow reactors with segmented microwave zones, enabling kilogram-scale synthesis with 92% yield and consistent purity (>99% AUC by HPLC) [3].
Table 5: Cyclization Efficiency: Microwave vs. Thermal Methods
Parameter | Microwave Irradiation | Conventional Thermal |
---|---|---|
Temperature (°C) | 150 | 110 (reflux) |
Reaction Time | 25 min | 12 h |
Energy Consumption (kWh/mol) | 1.2 | 3.0 |
Isolated Yield (%) | 98 | 75 |
Scalability Limit | 5 mol | >100 mol |
Major Impurity | None detected | Dimer (3–5%) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1